molecular formula C25H20N4O6S B2516318 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1115970-68-7

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2516318
CAS No.: 1115970-68-7
M. Wt: 504.52
InChI Key: XDTBNWLUSPDALN-UHFFFAOYSA-N
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Description

The compound 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a structurally complex quinazolinone derivative featuring a 1,2,4-oxadiazole ring, a furanmethyl group, and a dioxolo-quinazolinone core. The compound’s design incorporates multiple pharmacophoric elements:

  • 1,2,4-Oxadiazole: Known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • Furanmethyl group: Contributes to hydrophobic interactions in enzyme binding pockets .
  • Dioxolo-quinazolinone core: A privileged scaffold in drug discovery, linked to kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(furan-2-ylmethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O6S/c1-2-31-19-8-4-3-7-16(19)23-27-22(35-28-23)13-36-25-26-18-11-21-20(33-14-34-21)10-17(18)24(30)29(25)12-15-6-5-9-32-15/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTBNWLUSPDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CO6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the furan ring, and the construction of the dioxoloquinazolinone core. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yields and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to simpler, reduced forms of the compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives. For instance, compounds similar to this one have demonstrated significant antibacterial and antifungal activities against various strains of bacteria and fungi. The introduction of the oxadiazole moiety has been shown to enhance these effects due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity (MIC in µg/mL)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-oneMycobacterium smegmatis6.25
Novel oxadiazolonesPseudomonas aeruginosa12.5
Compound with oxadiazoleCandida albicans25

Anticancer Potential

The quinazolinone scaffold has been recognized for its anticancer properties. Compounds that share structural similarities with the target compound have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR) pathway. These compounds have shown promise in inhibiting tumor growth in vitro and in vivo models .

Case Study: EGFR Inhibition
A study synthesized novel quinoline hybrids that were evaluated for their ability to inhibit EGFR and microbial DNA gyrase. The results indicated that certain derivatives exhibited potent anti-proliferative effects against cancer cell lines while also demonstrating antimicrobial properties .

Mechanism of Action

The mechanism by which 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related quinazolinone derivatives, their substituents, biological activities, and key findings:

Compound Structure Key Substituents Biological Activity Potency (IC50/% Inhibition) Reference
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl ethenyl benzene sulfonamide Sulfonamide, methoxyphenyl COX-2 inhibition 47.1% inhibition at 20 μM
3-(4-Acetyl-5H-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one Oxadiazole, chromenone Anticonvulsant 30 mg/kg (MES test)
6-Phenoxyquinazolinone derivatives Phenoxy group, N-aryl/alkyl substitutions EGFR-TK inhibition Comparable to erlotinib
2,3,6-Trisubstituted quinazolinones (p-dimethylaminophenyl, o-methoxyphenyl) Multiple aromatic substitutions Anti-inflammatory 53.33% inhibition (vs. 50% std)
Chloromethyl quinazolinone derivatives Chloromethyl, amino acid derivatives Antibacterial/antifungal Moderate activity
3-(2-Phenyl-1H-benzimidazol-5-yl)quinazolin-4-one Benzimidazole, quinazolinone Cytotoxic (cancer cell lines) Not specified

Key Structural and Functional Insights:

COX-2 Inhibition: The sulfonamide-substituted quinazolinone derivative (from ) showed moderate COX-2 inhibition (47.1% at 20 μM) but was less potent than celecoxib. The 2-ethoxyphenyl group in the target compound may enhance COX-2 affinity due to increased electron-donating effects compared to the methoxyphenyl group .

Anticonvulsant Activity: Oxadiazole-containing chromenone derivatives (e.g., compound 6e from ) exhibited potent anticonvulsant activity at 30 mg/kg. The target compound’s 1,2,4-oxadiazole and dioxolo groups may similarly modulate sodium or calcium channels .

EGFR-TK Inhibition: Quinazolinones with phenoxy and N-aryl substitutions () mimic erlotinib’s pharmacophore. The target compound’s furanmethyl group may act as a hydrophobic tail, improving binding to EGFR’s ATP pocket .

The target compound’s dioxolo ring may synergize with the sulfanyl group for membrane disruption .

Anti-inflammatory Effects: Trisubstituted quinazolinones with para-dimethylaminophenyl groups () outperformed phenylbutazone. The 2-ethoxyphenyl substituent in the target compound could similarly modulate NF-κB or COX pathways .

Biological Activity

The compound 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel synthetic molecule that incorporates various bioactive components. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives , which are known for their diverse biological activities. The structural formula is complex, involving multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
CAS Number 1207014-20-7
Molecular Formula C22H18N4O3S
Molecular Weight 446.46 g/mol

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of protein kinases and transcription factors .

Antimicrobial Activity

The compound's oxadiazole moiety is associated with antimicrobial properties. Studies have demonstrated that derivatives can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. This includes activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Oxadiazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), leading to altered cellular signaling pathways.
  • Receptor Modulation : It may also act on various receptors involved in cell signaling, influencing processes like apoptosis and proliferation.
  • Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives, including compounds similar to the one , demonstrating significant cytotoxicity against HeLa and MCF-7 cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another study investigated the antimicrobial efficacy of various oxadiazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .

Q & A

Q. Q1: What are the critical steps for synthesizing 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with precursor condensation (e.g., oxadiazole formation via cyclization of acylhydrazides with nitriles under acidic conditions). Key steps include:

  • Functional group protection : Use of acetic acid for reflux conditions to stabilize intermediates .
  • Sulfanyl group introduction : Thiol-alkylation reactions with optimized molar ratios (1:1.2 for thiol:alkyl halide) in polar aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for high-purity isolation.
    Yield optimization requires precise temperature control (70–80°C for oxadiazole cyclization) and catalyst selection (e.g., HATU for amide coupling) .

Q. Q2: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan-2-yl methyl at C7 via δ 3.8–4.2 ppm singlet) .
  • Mass spectrometry (HRMS) : Exact mass determination (±5 ppm accuracy) to verify molecular formula (C₂₇H₂₂N₄O₆S) .
  • IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (dioxolo ring) .

Q. Q3: How can researchers screen for biological activity in this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial: Broth microdilution (MIC determination against S. aureus and C. albicans) .
    • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Targeted studies : Molecular docking (AutoDock Vina) to predict binding affinity for enzymes like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. Q4: What computational strategies can predict the reactivity and stability of the oxadiazole-quinazolinone core?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites (e.g., oxadiazole ring as electron-deficient) .
    • Optimize geometry (B3LYP/6-31G* basis set) to model bond angles and torsional strain in the dioxolo ring .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability .

Q. Q5: How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Statistical validation : Use ANOVA or Tukey’s HSD test to assess inter-experimental variability .
  • Control standardization : Ensure consistent cell passage numbers (<20 for cancer lines) and solvent controls (DMSO ≤0.1% v/v) .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) with activity data to identify off-target effects .

Q. Q6: What methodologies enable the study of metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Degradant identification : High-resolution mass spectrometry (HRMS/MS) with collision-induced dissociation (CID) to fragment ions .
  • pH stability profiling : Accelerated degradation studies (40°C, pH 1–13) to identify labile groups (e.g., sulfanyl linkage) .

Q. Q7: How can regioselectivity challenges in functionalizing the quinazolinone core be addressed?

Methodological Answer:

  • Directing group strategies : Install temporary groups (e.g., nitro at C6) to steer electrophilic substitution .
  • Transition metal catalysis : Use Pd-catalyzed C–H activation for selective C2 or C4 modifications .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sulfur centers .

Data-Driven and Collaborative Research

Q. Q8: What frameworks integrate AI/ML into chemical synthesis and property prediction for this compound?

Methodological Answer:

  • COMSOL Multiphysics : Simulate reaction kinetics (e.g., Arrhenius parameters for oxadiazole formation) with AI-driven parameter optimization .
  • Machine learning (ML) : Train models on PubChem data to predict solubility (logP) or toxicity (LD₅₀) .
  • Automated workflows : Robotic platforms for high-throughput screening of reaction conditions (temperature, catalyst loading) .

Q. Q9: How can researchers design collaborative studies to explore structure-activity relationships (SAR) in analogs?

Methodological Answer:

  • Consortium-based SAR : Share synthesized analogs (e.g., furan replacements with thiophene or pyridine) across labs for standardized bioassays .
  • Data repositories : Upload structural/activity data to platforms like ChEMBL for meta-analysis .
  • Joint computational-experimental projects : Combine DFT (reactivity) with MD (binding dynamics) for multi-scale insights .

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